4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a benzothiazole ring, and a sulfamoyl group
Mechanism of Action
Target of action
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This could potentially be a target of this compound.
Mode of action
If this compound acts like other sulfonamides, it would inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .
Biochemical pathways
The inhibition of folic acid synthesis affects the production of nucleotides and subsequently DNA synthesis in bacteria, leading to their inability to proliferate .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of action
The end result of the action of sulfonamides is the prevention of bacterial growth and replication, effectively treating bacterial infections .
Action environment
The efficacy and stability of sulfonamides can be influenced by factors such as pH and the presence of other drugs. For example, an acidic environment can cause sulfonamides to precipitate out of solution, reducing their effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride derivative.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide precursor under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzoic acid
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and sulfamoyl group are particularly noteworthy for their roles in various chemical reactions and potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-16-6-5-7-19-20(16)23-22(31-19)24-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQWNPGQMZPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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